[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Description
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both azetidine and pyrazole rings
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-12(17-16-10)15(19)18-8-11(9-18)21-14-6-4-3-5-13(14)20-2/h3-7,11H,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVABWWPFBBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CC(C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves the formation of the azetidine and pyrazole rings followed by their coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The pyrazole ring can be introduced via Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole-azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, leading to modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A reversible and highly selective monoacylglycerol lipase inhibitor.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Another azetidine derivative with different functional groups.
Uniqueness
[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is unique due to its combination of azetidine and pyrazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
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